

Synthesis of Linzagolix: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: 2-Methoxy-5-nitrophenol

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These application notes provide a detailed overview of the synthesis of Linzagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, utilizing a **2-Methoxy-5-nitrophenol** precursor. The protocols described herein are based on established synthetic routes, offering a comprehensive guide for the preparation of this active pharmaceutical ingredient (API).

Introduction

Linzagolix is an orally active, non-peptide GnRH receptor antagonist. By competitively binding to GnRH receptors in the pituitary gland, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing estrogen production.^[1] This mechanism of action makes it a valuable therapeutic agent for the management of estrogen-dependent conditions such as uterine fibroids and endometriosis.

The synthesis of Linzagolix is a multi-step process that can be efficiently achieved through a convergent synthetic strategy. A key starting material in this pathway is **2-Methoxy-5-nitrophenol**, which is first converted to the crucial intermediate, 4-Fluoro-2-methoxy-5-nitrophenol. This intermediate then serves as a cornerstone for the construction of one of the two key fragments required for the final assembly of the Linzagolix molecule.

Synthetic Strategy Overview

The overall synthetic approach involves the preparation of two key intermediates:

- Aniline Intermediate: Synthesized from the precursor, 4-Fluoro-**2-methoxy-5-nitrophenol**.
- Thiophene Intermediate: A dimethyl 4-(phenoxy-carbonylamino)thiophene-2,3-dicarboxylate derivative.

These two intermediates are then coupled to form a urea linkage, which is subsequently cyclized to afford the final Linzagolix molecule.

Data Presentation

The following tables summarize the key transformations and associated quantitative data for the synthesis of Linzagolix, starting from the nitrophenol precursor.

Table 1: Synthesis of 4-Fluoro-**2-methoxy-5-nitrophenol**

Step	Reaction	Key Reagents	Solvent	Yield (%)	Purity (%)
1	Esterification	Acetic Anhydride	-	>95	>98
2	Nitration	Nitric Acid, Sulfuric Acid	Acetic Anhydride	~90	>97
3	Hydrolysis	Sodium Hydroxide	Methanol/Water	~95	>99
Overall	Three-Step Continuous Flow	85.6	>99		

Table 2: Synthesis of Linzagolix from 4-Fluoro-**2-methoxy-5-nitrophenol**

Step	Reaction	Key Reagents	Solvent	Yield (%)	Purity (%)
4	Reduction of Nitro Group	Raney-Ni, H ₂	Methanol	High	High
5	Benzylation	2,3-difluoro-6-methoxybenzyl bromide, K ₂ CO ₃	DMF	Good	>98
6	Urea Formation	Dimethyl 4-(phenoxy carbonylamino)thiophene-2,3-dicarboxylate	THF	Good	>95
7	Intramolecular Cyclization	Lithium Hydroxide	THF/Methanol/Water	High	>99 (as API)

Note: "High" and "Good" are used where specific numerical data was not available in the searched literature. Purity of the final API is expected to meet pharmaceutical standards of >99%.

Experimental Protocols

Part 1: Synthesis of the Precursor: 4-Fluoro-2-methoxy-5-nitrophenol

A reported efficient method for the synthesis of this key intermediate is a three-step continuous flow process.

Step 1: Esterification of 4-fluoro-2-methoxyphenol

- 4-fluoro-2-methoxyphenol is reacted with an acetylating agent, such as acetic anhydride, to protect the hydroxyl group. This reaction is typically carried out under mild conditions.

Step 2: Nitration

- The acetylated intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Step 3: Hydrolysis

- The acetyl protecting group is removed by hydrolysis, for instance, using a base like sodium hydroxide in a mixture of methanol and water, to yield **4-Fluoro-2-methoxy-5-nitrophenol**. This three-step continuous flow synthesis has been reported to have a total residence time of 234 seconds and an overall yield of 85.6%.

Part 2: Synthesis of the Aniline Intermediate

Step 4: Reduction of the Nitro Group

- The nitro group of **4-Fluoro-2-methoxy-5-nitrophenol** is reduced to an amine. A common method for this transformation is catalytic hydrogenation using a catalyst such as Raney-Ni under a hydrogen atmosphere. The reaction is typically carried out in a solvent like methanol.

Step 5: Benzylation

- The resulting aniline is then benzylated. This involves reacting the intermediate from Step 4 with 2,3-difluoro-6-methoxybenzyl bromide in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). This step introduces the substituted benzyl ether moiety.

Part 3: Synthesis of the Thiophene Intermediate

The synthesis of the second key fragment, dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate, proceeds through a separate synthetic route.

Part 4: Coupling and Cyclization to Yield Linzagolix

Step 6: Urea Formation

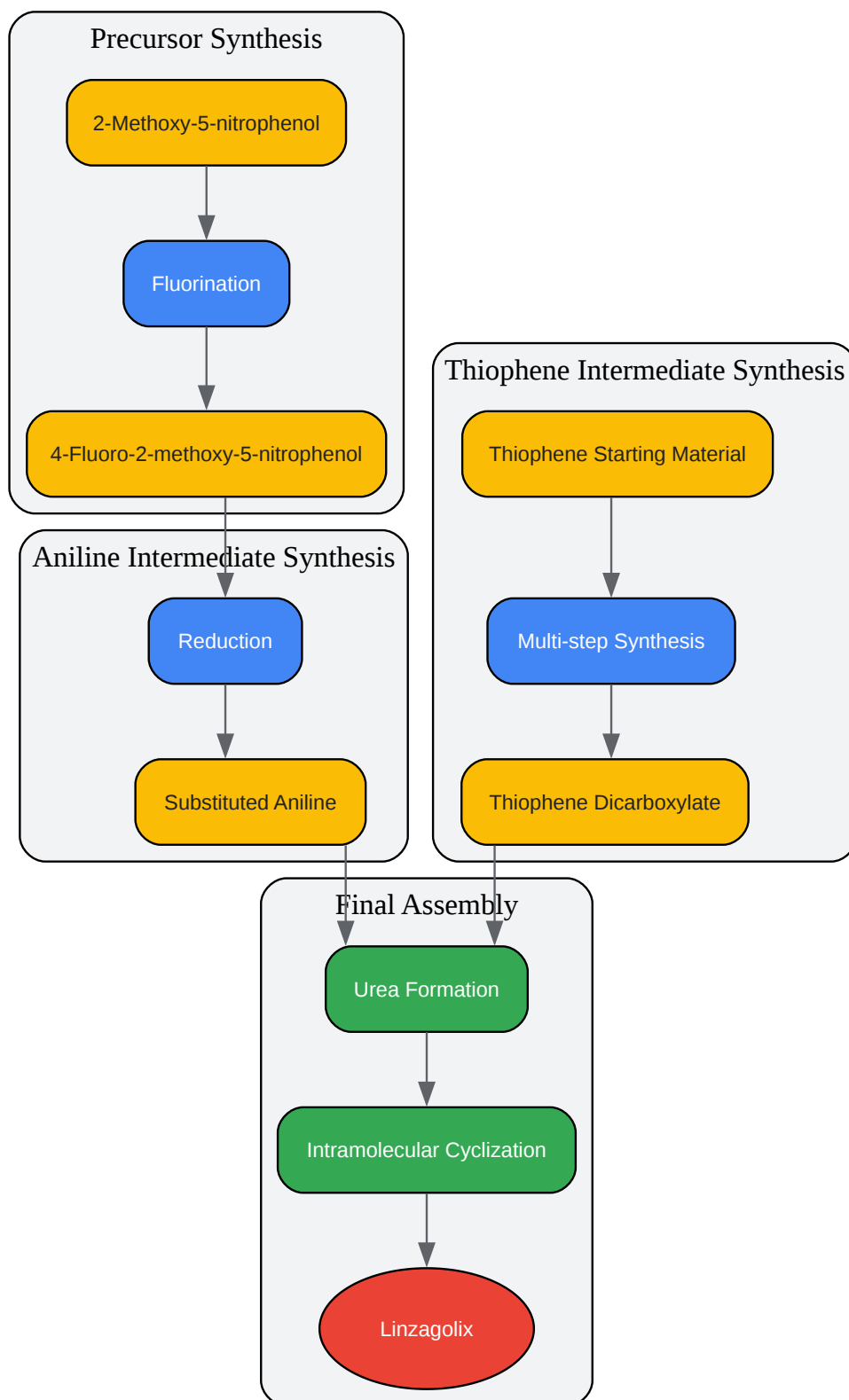
- The aniline intermediate from Part 2 is coupled with the thiophene intermediate from Part 3. This reaction forms a urea linkage and is a critical step in assembling the backbone of the Linzagolix molecule. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF).

Step 7: Intramolecular Cyclization

- The urea derivative formed in the previous step undergoes an intramolecular cyclization to form the thieno[3,4-d]pyrimidine-2,4-dione core structure of Linzagolix. This cyclization is typically induced by treatment with a base, such as lithium hydroxide, in a mixed solvent system like THF, methanol, and water. Subsequent acidification and purification yield the final Linzagolix API.

Visualizations

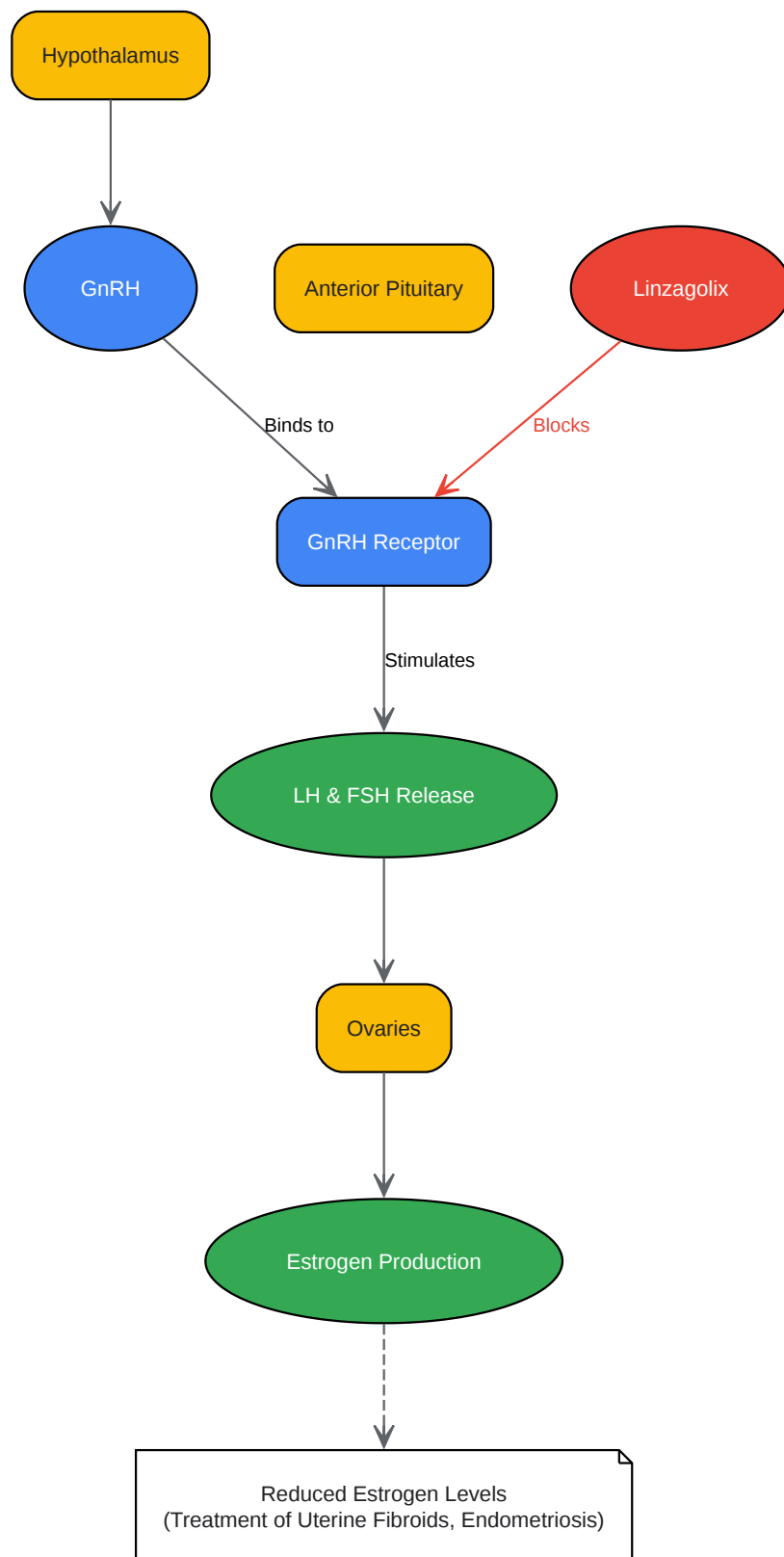
Experimental Workflow



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Caption: Convergent synthesis workflow for Linzagolix.

Linzagolix Signaling Pathway



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Caption: Linzagolix mechanism of action as a GnRH receptor antagonist.

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References

- 1. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]
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